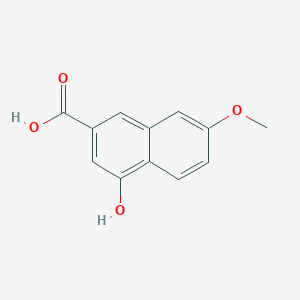
1-(3-Bromophenyl)cyclobutanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)cyclobutanecarboxaldehyde is an organic compound characterized by a cyclobutane ring attached to a bromophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)cyclobutanecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Bromophenyl)cyclobutanemethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)cyclobutanecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)cyclobutanecarboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromophenyl group can participate in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
- 1-(3-Bromophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Comparison: 1-(3-Bromophenyl)cyclobutanecarboxaldehyde is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to cyclopropane derivatives. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7-8H,2,5-6H2 |
Clave InChI |
PFKLAMIPWWHXIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)




![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)




![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)


![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
